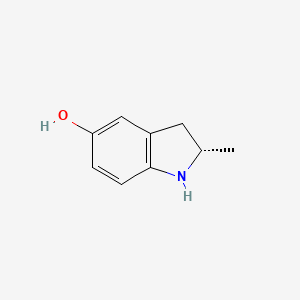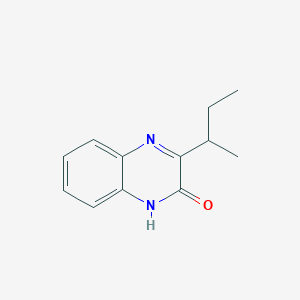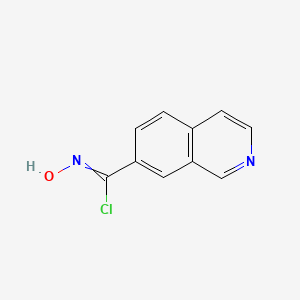
6-Bromo-1-chloroisoquinolin-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1-chloroisoquinolin-4-OL is a chemical compound belonging to the class of isoquinolines, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of bromine and chlorine atoms attached to the isoquinoline ring, specifically at the 6th and 1st positions, respectively The hydroxyl group is located at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-chloroisoquinolin-4-OL typically involves the bromination and chlorination of isoquinoline derivatives. One common method involves the use of 4-bromoaniline and ethyl propiolate as starting materials. The reaction proceeds through a series of steps including the formation of an intermediate ethyl acrylate derivative, followed by cyclization and halogenation reactions .
Industrial Production Methods
Industrial production of this compound can be achieved through optimized synthetic routes that ensure high yield and purity. The process involves the use of environmentally friendly reagents and conditions to minimize waste and reduce production costs. The comprehensive yield of the industrial method is reported to be around 70% or higher .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-1-chloroisoquinolin-4-OL undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group at the 4th position can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinoline derivatives, while oxidation and reduction reactions can produce quinone or hydroquinone derivatives .
Aplicaciones Científicas De Investigación
6-Bromo-1-chloroisoquinolin-4-OL has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 6-Bromo-1-chloroisoquinolin-4-OL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, it may inhibit certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-4-chloroquinoline: Similar in structure but lacks the hydroxyl group at the 4th position.
8-Bromo-1-chloroisoquinoline: Similar in structure but has the bromine atom at the 8th position instead of the 6th.
4-Bromoisoquinoline: Lacks the chlorine atom and hydroxyl group.
Uniqueness
6-Bromo-1-chloroisoquinolin-4-OL is unique due to the presence of both bromine and chlorine atoms along with a hydroxyl group on the isoquinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H5BrClNO |
|---|---|
Peso molecular |
258.50 g/mol |
Nombre IUPAC |
6-bromo-1-chloroisoquinolin-4-ol |
InChI |
InChI=1S/C9H5BrClNO/c10-5-1-2-6-7(3-5)8(13)4-12-9(6)11/h1-4,13H |
Clave InChI |
XFEKYMHPCAXPPF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(=CN=C2Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


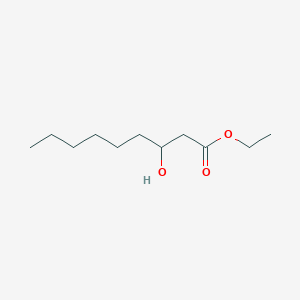
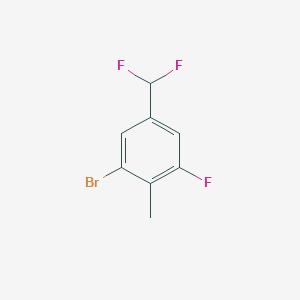
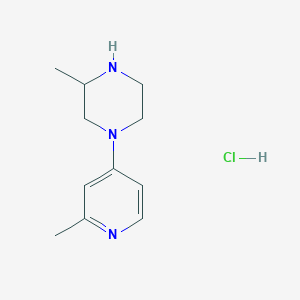

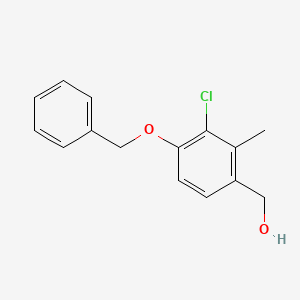
![[4-[(1R)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate](/img/structure/B14025757.png)


